![molecular formula C9H12Cl2N2O B014368 N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride CAS No. 94319-79-6](/img/structure/B14368.png)
N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
Overview
Description
Scientific Research Applications
Application in Regenerative Medicine
“N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride” has been used in the field of regenerative medicine. It has been incorporated into a rapid crosslinkable maleimide-modified hyaluronic acid and gelatin hydrogel delivery system . The hydrogel benefits from being comprised of natural extracellular matrix-based materials, but with defined, controllable, and modular properties . This makes it suitable for applications such as cell encapsulation, drug delivery, and biofabrication .
Inhibition of Site-1-Protease (S1P)
The compound has been used extensively in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . S1P is a serine protease located in the Golgi apparatus, responsible for activating the sterol regulatory element-binding proteins . By selectively inhibiting S1P, the compound can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .
Monoamine Oxidase B (MAO-B) Inhibition
“Ro 16-6491” is a reversible “mechanism-based” inhibitor of monoamine oxidase (MAO) type B . It binds selectively and with high affinity to the active site of MAO-B in brain and platelet membranes . This makes it a valuable tool in the study of neurological disorders where MAO-B activity is implicated.
Interactions with the Active Site of the Enzyme
The compound has been studied for its interactions with the active site of the enzyme . This research can provide valuable insights into the mechanism of action of the compound, which can be useful in the development of new drugs and therapies.
Mechanism of Action
Target of Action
Ro 16-6491, also known as N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride, is a potent, reversible, and highly selective inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that metabolizes neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
Ro 16-6491 binds selectively and with high affinity to the active site of MAO-B in brain and platelet membranes . The compound inhibits MAO-B with an initial competitive phase, followed by a time-dependent inhibition of MAO . This inhibition is reversible, meaning it can be undone by removing the compound .
Biochemical Pathways
The inhibition of MAO-B by Ro 16-6491 affects the metabolic pathways of several neurotransmitters. By inhibiting MAO-B, Ro 16-6491 prevents the breakdown of these neurotransmitters, leading to an increase in their levels in the brain . This can have various downstream effects, depending on the specific neurotransmitter involved.
Result of Action
The primary result of Ro 16-6491’s action is an increase in the levels of certain neurotransmitters in the brain due to the inhibition of MAO-B . This can lead to various effects, depending on the specific neurotransmitter involved. For example, increased dopamine levels can lead to improved mood and cognition, while increased serotonin levels can lead to reduced anxiety and depression .
Action Environment
The action of Ro 16-6491 can be influenced by various environmental factors. For example, the presence of other drugs that affect neurotransmitter levels can potentially interact with Ro 16-6491, altering its efficacy. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .
properties
IUPAC Name |
N-(2-aminoethyl)-4-chlorobenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUMZUNJBHSOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420645 | |
Record name | N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |
CAS RN |
94319-79-6 | |
Record name | Benzamide, N-(2-aminoethyl)-4-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94319-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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